3-amino-N-(2,2,2-trifluoroethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

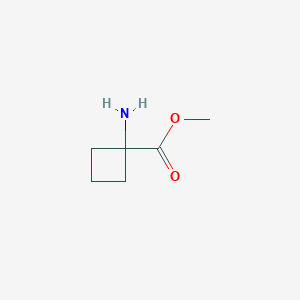

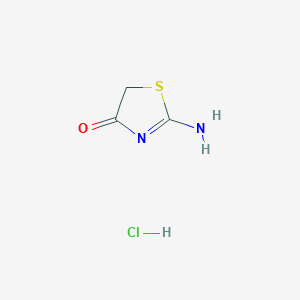

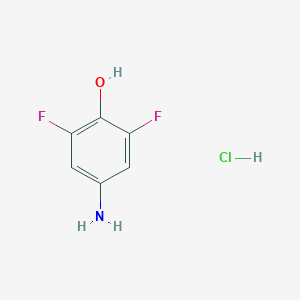

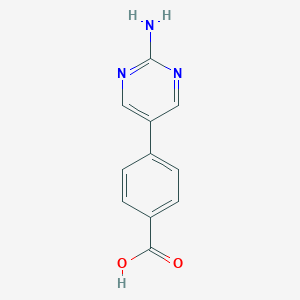

“3-amino-N-(2,2,2-trifluoroethyl)benzamide” is a chemical compound with the molecular formula C9H9F3N2O and a molecular weight of 218.18 . It is typically available in powder form .

Molecular Structure Analysis

The molecular structure of “3-amino-N-(2,2,2-trifluoroethyl)benzamide” consists of a benzamide core with an amino group at the 3-position and a trifluoroethyl group attached to the nitrogen of the amide group .Physical And Chemical Properties Analysis

“3-amino-N-(2,2,2-trifluoroethyl)benzamide” is a solid substance that should be stored at room temperature . It has a predicted melting point of 125.09°C, a predicted boiling point of approximately 331.8°C at 760 mmHg, and a predicted density of approximately 1.3 g/cm3 . Its refractive index is predicted to be 1.51 at 20°C .Wissenschaftliche Forschungsanwendungen

Antiarrhythmic Activity

Benzamides with 2,2,2-trifluoroethoxy ring substituents and a heterocyclic amide side chain have shown oral antiarrhythmic activity in mice. Compounds derived from 2,5-bis(2,2,2-trifluoroethoxy)benzamide, particularly tertiary and secondary benzamides, were found to be active. The antiarrhythmic activity was noted to depend on the basicity of the amine nitrogen and the nature of the link between the heterocycle and amide nitrogen (Banitt, Bronn, Coyne, & Schmid, 1977).

Antibacterial Activity

N-(3-Hydroxy-2-pyridyl)benzamides were synthesized and their antibacterial activity was tested against various bacteria, including Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis, and Staphylococcus aureus. Certain derivatives displayed activity against E. faecalis and S. aureus, with a minimum inhibitory concentration (MIC) value of 128 μg/mL (Mobinikhaledi, Forughifar, Shariatzadeh, & Fallah, 2006).

Poly(ADP-ribose) Synthetase Inhibition

Compounds like 3-aminobenzamide and benzamide, which are similar in structure to 3-amino-N-(2,2,2-trifluoroethyl)benzamide, have been studied for their ability to inhibit the synthesis of poly(adenosine diphosphate-ribose). These compounds were found to inhibit the action of poly(adenosine diphosphate-ribose) synthetase, though they also affected cell viability, glucose metabolism, and DNA synthesis at commonly used concentrations, indicating potential off-target effects (Milam & Cleaver, 1984).

Organo-Soluble Polyamides Synthesis

A series of new polyamides, synthesized from semifluorinated aromatic diamines and 5-t-butyl-isophthalic acid, were reported to be organo-soluble and demonstrated good thermal stability. These materials, containing fluorinated components similar to 3-amino-N-(2,2,2-trifluoroethyl)benzamide, showed potential for advanced technological applications due to their high glass-transition temperatures and mechanical strength (Bera et al., 2012).

Safety And Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335, indicating that it is harmful if swallowed or inhaled, and it may cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Eigenschaften

IUPAC Name |

3-amino-N-(2,2,2-trifluoroethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O/c10-9(11,12)5-14-8(15)6-2-1-3-7(13)4-6/h1-4H,5,13H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBBZFKFGADOTAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(=O)NCC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301269195 |

Source

|

| Record name | 3-Amino-N-(2,2,2-trifluoroethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301269195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N-(2,2,2-trifluoroethyl)benzamide | |

CAS RN |

260973-22-6 |

Source

|

| Record name | 3-Amino-N-(2,2,2-trifluoroethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=260973-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-N-(2,2,2-trifluoroethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301269195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.